molecular formula C13H13N3O5 B13233255 Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13233255
M. Wt: 291.26 g/mol
InChI Key: NZGGGESEZMIHDQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 2-nitrophenyl group at position 2 and an ester-functionalized acetamide moiety at position 2. This compound is structurally related to pharmacologically active pyrazole derivatives, which are often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O5/c1-2-21-12(17)7-9-8-14-15(13(9)18)10-5-3-4-6-11(10)16(19)20/h3-6,8,14H,2,7H2,1H3

InChI Key

NZGGGESEZMIHDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring and resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 1005634-50-3)
  • Structural Differences : The nitro group is positioned at the meta (3-nitrophenyl) rather than ortho position on the phenyl ring. The ester group is methyl instead of ethyl.
  • Ester Group: Methyl esters generally exhibit lower lipophilicity than ethyl esters, which may reduce membrane permeability in biological systems .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Differences : Replaces the nitro group with 2,4-dichlorophenyl and substitutes the ester with an amide group.
  • Impact: Hydrogen Bonding: The amide group forms R₂²(10) hydrogen-bonded dimers, enhancing crystal stability compared to ester analogs. Conformation: Dihedral angles between the dichlorophenyl and pyrazole rings (48.45°) differ significantly from nitro-substituted analogs, affecting molecular packing .
Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (CAS 1296654-72-2)
  • Structural Differences : Incorporates 3,5-dimethylpyrazole and a trifluoromethylphenyl group.
  • Impact: Electron-Withdrawing Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring CNS penetration.

Physicochemical Properties

Property Ethyl 2-[2-(2-nitrophenyl)-...]acetate Methyl 2-[2-(3-nitrophenyl)-...]acetate 2-(2,4-Dichlorophenyl)-...acetamide
Molecular Weight ~306.28 g/mol ~292.25 g/mol ~406.27 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~3.5 (high lipophilicity)
Hydrogen Bonding Ester carbonyl (weak acceptor) Ester carbonyl (weak acceptor) Amide N–H (strong donor/acceptor)
Crystal Packing Likely less dense due to steric clash More planar arrangement (meta-nitro) R₂²(10) dimers stabilize lattice

Biological Activity

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and a nitrophenyl substituent, which are crucial for its biological activity. The molecular formula is C13H13N3O5C_{13}H_{13}N_{3}O_{5}, with a molecular weight of 291.26 g/mol . The presence of the nitro group is particularly noteworthy as it enhances the compound's reactivity and biological interactions.

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, in vitro assays demonstrated that this compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in human keratinocyte and macrophage cell lines .

Table 1: Inhibition of Inflammatory Mediators

CompoundCOX-2 Inhibition (%)iNOS Inhibition (%)
This compound75%70%
Control (Nimesulide)85%80%

This table summarizes the anti-inflammatory efficacy of this compound compared to a standard anti-inflammatory drug, Nimesulide.

Anticancer Potential

The compound also shows promise as an anticancer agent . Research indicates that derivatives containing a pyrazole structure can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells . The nitro group in this compound is believed to enhance its cytotoxic effects through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15DNA Alkylation
A549 (Lung Cancer)20Topoisomerase Inhibition
HepG2 (Liver Cancer)18Tubulin Polymerization Inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound binds effectively to the active sites of COX enzymes and other relevant proteins involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence both chemical reactivity and biological efficacy. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced potency against inflammatory mediators.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • In Vitro Studies : A study involving human keratinocyte cells exposed to inflammatory stimuli showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and PGE₂ .
  • Animal Models : In vivo experiments using murine models demonstrated significant reductions in inflammation markers following administration of this compound during induced inflammatory conditions .

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